molecular formula C8H8N2O3 B13347948 4-Oxo-4-(pyrimidin-2-yl)butanoic acid

4-Oxo-4-(pyrimidin-2-yl)butanoic acid

Cat. No.: B13347948
M. Wt: 180.16 g/mol
InChI Key: UPJJBCMTWJICFQ-UHFFFAOYSA-N
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Description

4-Oxo-4-(pyrimidin-2-yl)butanoic acid is a chemical compound with the CAS Registry Number 81485-15-6 . It has a molecular formula of C 8 H 8 N 2 O 3 and a molecular weight of 180.16 g/mol . This compound is offered for research purposes as a building block in organic synthesis and medicinal chemistry. Its structure, featuring a pyrimidinyl moiety linked to a 4-oxobutanoic acid chain, makes it a potential intermediate for the development of more complex molecules. For instance, research into S1P 1 receptor agonists has identified structurally related 4-oxo-4-(indolin-1-yl)butanoic acid derivatives as potent and selective agents with potential utility in treating autoimmune diseases . This highlights the value of this chemical scaffold in early-stage drug discovery. As a supplier, we provide this compound with a stated purity of 99% . Proper storage recommendations include maintaining the product at 2-8°C in a dark place under an inert atmosphere . Important Notice: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for administration to humans or animals.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

4-oxo-4-pyrimidin-2-ylbutanoic acid

InChI

InChI=1S/C8H8N2O3/c11-6(2-3-7(12)13)8-9-4-1-5-10-8/h1,4-5H,2-3H2,(H,12,13)

InChI Key

UPJJBCMTWJICFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Direct Synthesis via Microwave-Assisted Aldol Condensation

Method Overview:
A recent and efficient route involves microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid, producing 4-oxo-2-butenoic acids, which can be further transformed into the target compound. This method offers broad substrate scope, high yields, and scalability.

Reaction Conditions & Optimization:

  • Reagents: Methyl ketone derivatives, glyoxylic acid
  • Catalysts: Tosic acid for aromatic substrates; pyrrolidine and acetic acid for aliphatic substrates
  • Solvent: Ethyl acetate
  • Temperature & Time: Microwave irradiation at specific power settings for 2 hours

Key Findings from Literature:

  • The reaction yields range from moderate to excellent (31–94%) depending on substrate electronic properties and substituents.
  • Substituent effects are rationalized through frontier orbital calculations, influencing the HOMO-LUMO gap and reactivity.

Data Table 1: Microwave-Assisted Aldol Condensation Conditions

Substrate Type Catalyst Solvent Temperature Time Yield (%) Notes
Aromatic Tosic acid Ethyl acetate Microwave 2 h 70–94 Best for aromatic derivatives
Aliphatic Pyrrolidine + acetic acid Ethyl acetate Microwave 2 h 31–56 Suitable for linear aliphatic methyl ketones

Synthesis from 2-Aminopyridine and Succinic Anhydride

Method Overview:
This approach involves the acylation of 2-aminopyridine with succinic anhydride, followed by oxidation and cyclization steps to form the pyrimidine ring fused to the butanoic acid backbone.

Reaction Sequence:

  • Acylation: 2-Aminopyridine reacts with succinic anhydride in an inert solvent (e.g., acetic anhydride) under reflux conditions.
  • Cyclization: The intermediate undergoes cyclization facilitated by dehydration agents, forming the pyrimidine ring.
  • Oxidation & Functionalization: Final oxidation steps yield the 4-oxo-4-(pyrimidin-2-yl)butanoic acid.

Reaction Conditions & Yields:

  • Reactions typically proceed at elevated temperatures (reflux) in inert solvents.
  • Yields are reported around 80% under optimized conditions.

Data Table 2: Synthesis from 2-Aminopyridine and Succinic Anhydride

Step Reagents & Conditions Yield (%) Remarks
1 2-Aminopyridine + Succinic anhydride, reflux 80 In ethyl acetate, 2 hours
2 Cyclization agents (e.g., dehydrating agents) Not specified Facilitates ring closure
3 Oxidation to form keto group Not specified Final step to obtain target compound

Synthesis of Derivatives via Multi-step Pathways

Method Overview:
Complex derivatives involve multi-step synthesis, including formation of α,γ-diketobutanoic acid intermediates, followed by selective cyclization and functionalization to incorporate the pyrimidine moiety.

Research Discoveries:

  • Use of LiHMDS and diethyl oxalate to produce diketobutanoic acid derivatives, which are then cyclized to pyrimidine derivatives.
  • Microwave-assisted aromatization and S-alkylation techniques enable the synthesis of various substituted pyrimidine derivatives with yields ranging from 35% to 94%.

Data Table 3: Multi-step Synthesis of Pyrimidine Derivatives

Step Reagents & Conditions Yield (%) Notes
1 LiHMDS + diethyl oxalate Moderate Formation of α,γ-diketobutanoic acid intermediates
2 Microwave aromatization with MnO₂ 35–49 Conversion to aromatic pyrimidine derivatives
3 Cyclization to target compound 70–94 Final formation of this compound

Summary of Key Preparation Strategies

Method Advantages Limitations Typical Yield Range (%)
Microwave-assisted aldol condensation Broad substrate scope, rapid, scalable Requires specific equipment, substrate-dependent 31–94
Acylation of 2-Aminopyridine with Succinic Anhydride High yield, straightforward Multi-step process, reagent-sensitive ~80
Multi-step derivatization of diketobutanoic acids Versatile, allows functional modifications Complex, time-consuming 35–94

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(pyrimidin-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromophthalimide in aqueous acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydroxyl groups.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Oxo-4-(pyrimidin-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(pyrimidin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-Oxo-4-(pyrimidin-2-yl)butanoic Acid

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Findings References
4-Oxo-4-(3-pyridyl)butanoic acid 3-Pyridyl 195.18 Nicotine metabolite; urinary concentration: 228 ng/mL in humans
4-Oxo-4-(biphenyl-4-yl)butanoic acid (Fenbufen) Biphenyl-4-yl 254.28 Anti-inflammatory drug precursor; used in 1,3,4-oxadiazole synthesis
4-Oxo-4-(thiophen-2-yl)butanoic acid Thiophen-2-yl 184.21 Intermediate in paracetamol synthesis; commercially available (e.g., Acrös, 97% purity)
4-Oxo-4-(pyridin-2-ylamino)butanoic acid Pyridin-2-ylamino 207.20 Pharmaceutical intermediate; supplied by multiple vendors (e.g., Synblock, 97% purity)
4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid 4-Bromophenyl, thiophen-2-ylmethylamino 368.25 Investigational compound with potential bioactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Oxo-4-(pyrimidin-2-yl)butanoic acid, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, such as coupling pyrimidine derivatives with activated butanoic acid precursors (e.g., esters or anhydrides). For example, methyl 4-oxo-4-(heteroaryl)butanoate intermediates can be hydrolyzed under acidic or basic conditions to yield the free acid . Characterization of intermediates is performed via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm structural integrity and purity .

Q. How does the pyrimidine ring influence the compound’s chemical reactivity?

  • Methodology : The pyrimidine moiety introduces electron-withdrawing effects, enhancing the electrophilicity of the ketone group in the butanoic acid chain. Reactivity studies (e.g., nucleophilic substitutions or condensations) are conducted under controlled pH and temperature to avoid side reactions. Analytical techniques like thin-layer chromatography (TLC) and HPLC monitor reaction progress .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

  • Methodology : High-resolution 1H^1H-NMR (300–600 MHz) in deuterated solvents (e.g., CDCl3_3) resolves splitting patterns from the pyrimidine ring and butanoic acid chain. Infrared (IR) spectroscopy identifies carbonyl stretching frequencies (~1700 cm1^{-1}). MS (ESI-TOF) provides molecular ion confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting analytical data (e.g., purity vs. bioactivity discrepancies) be resolved during characterization?

  • Methodology : Contradictions often arise from residual solvents or byproducts. Orthogonal methods are recommended:

  • HPLC-DAD/MS : Detects impurities co-eluting with the target compound.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove polar/non-polar impurities.
  • Biological Assays : Compare activity of purified vs. crude samples to isolate bioactive fractions .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

  • Methodology :

  • Stepwise Optimization : Vary reaction parameters (temperature, solvent, catalyst) for each step. For example, use DMF as a polar aprotic solvent for SNAr reactions on pyrimidine rings.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., ketones) using silyl ethers or acetals.
  • Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps .

Q. How do structural modifications of the pyrimidine ring affect the compound’s interaction with biological targets?

  • Methodology :

  • SAR Studies : Synthesize derivatives with substituents (e.g., methyl, fluoro) at pyrimidine C-4/C-5 positions.
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to enzymes/receptors.
  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to identify critical hydrogen bonds or steric clashes .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate acidic metabolites from plasma/urine.
  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in mobile phases for ionization. Calibrate against deuterated internal standards (e.g., d4_4-analogues) to correct for matrix effects .

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